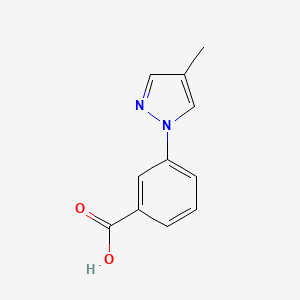

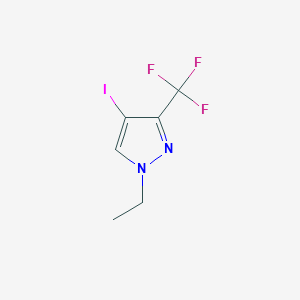

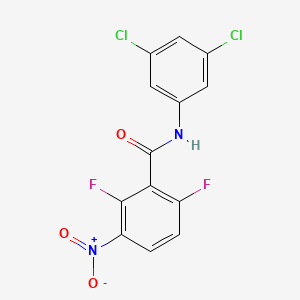

1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazoles are known for their diverse range of biological activities and applications in pharmaceuticals and agrochemicals. The specific compound contains an ethyl group, an iodo substituent, and a trifluoromethyl group, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates can be prepared by condensing arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates are synthesized from the reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which significantly reduces reaction times . Although these methods do not directly describe the synthesis of 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole, they provide insight into the general strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . X-ray diffraction analysis has also been used to verify the position of substituents on the pyrazole ring, as seen in the study of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters . These techniques could be employed to analyze the molecular structure of 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cycloadditions, cross-coupling reactions, and formylation. For instance, 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes lead to CF3-substituted pyrazoles . Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used in Sonogashira-type cross-coupling reactions to obtain alkynyl pyrazoles . Additionally, the Vilsmeier–Haack formylation has been applied to synthesize triazolyl pyrazole derivatives . These reactions highlight the chemical versatility of pyrazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their substituents. The presence of a trifluoromethyl group, for example, can impart unique properties due to its high electronegativity and lipophilicity. Pyrazole derivatives have been explored for their antimicrobial , nematocidal , and phosphodiesterase inhibitory activities . The trifluoromethyl group is also known to enhance the biological activity of these compounds. The specific physical properties such as melting point, solubility, and stability of 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole would require empirical determination through experimental studies.

Applications De Recherche Scientifique

Synthesis and Labeling for Biochemical Studies

The compound has been utilized in the synthesis of probes for biochemical research. For instance, a derivative of this compound, 3-[4-[1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazolo]]-3-(trifluoromethyl)diazirine, was developed as a high-affinity probe for the GABA receptor. A tritium-labeled version of this compound was synthesized, demonstrating its potential in receptor and enzyme studies (Sammelson & Casida, 2003).Synthesis of Condensed Pyrazoles in Organic Chemistry

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, related to 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole, were used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles. These are significant in the field of organic synthesis and could lead to the development of new chemical entities (Arbačiauskienė et al., 2011).Nematocidal and Fungicidal Applications

Research has shown that pyrazole carboxamide derivatives, including those related to the subject compound, exhibit significant nematocidal activity against M. incognita, indicating their potential use in agricultural and pest control applications (Zhao et al., 2017).Development of New Heterocyclic Compounds

The compound's derivatives have been used in the synthesis of new heterocyclic compounds like pyrano[4,3-c]pyrazol-4(1H)-ones. These compounds have potential applications in medicinal chemistry and drug development (Guillou et al., 2011).Synthesis of Fluorescent Molecules

Derivatives of 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole were used to synthesize fluorescent molecules like pyrazolo[1,5-a]pyrimidine, demonstrating its potential in the development of novel fluorophores for scientific and industrial applications (Wu et al., 2006).Antimicrobial and Antioxidant Agents

Research on pyrazole derivatives, including structures similar to 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole, has shown potential antimicrobial and antioxidant properties. These compounds could be valuable in the development of new pharmaceuticals and preservatives (Bhat et al., 2016).Catalysis in Organic Synthesis

The compound and its derivatives have been used in catalysis for organic synthesis reactions, such as the Suzuki−Miyaura coupling, indicating their utility in facilitating various chemical transformations (Han et al., 2007).

Propriétés

IUPAC Name |

1-ethyl-4-iodo-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3IN2/c1-2-12-3-4(10)5(11-12)6(7,8)9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSQMWHRWPFCBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)

![Methyl (1R,11S,12R,17S)-12-[(1S)-1-hydroxyethyl]-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B2508792.png)

![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)

![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)

![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)